(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol

regioisomer medicinal chemistry SAR

(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol is a small-molecule pyrazole building block (MF C₉H₁₃ClN₂O; MW 200.67 g/mol) featuring a 4-chloro substituent, an N1-cyclopentyl group, and a C3-hydroxymethyl handle. The compound is catalogued by multiple commercial suppliers as an intermediate for medicinal chemistry and agrochemical discovery programs, typically at 95%+ purity.

Molecular Formula C9H13ClN2O
Molecular Weight 200.67
CAS No. 2101199-63-5
Cat. No. B2743884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol
CAS2101199-63-5
Molecular FormulaC9H13ClN2O
Molecular Weight200.67
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=N2)CO)Cl
InChIInChI=1S/C9H13ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2
InChIKeyZYUYSOGWGXSVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Baseline for (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol (CAS 2101199-63-5)


(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol is a small-molecule pyrazole building block (MF C₉H₁₃ClN₂O; MW 200.67 g/mol) featuring a 4-chloro substituent, an N1-cyclopentyl group, and a C3-hydroxymethyl handle . The compound is catalogued by multiple commercial suppliers as an intermediate for medicinal chemistry and agrochemical discovery programs, typically at 95%+ purity . Its combination of H-bond donor (–CH₂OH) and H-bond acceptor (pyrazole N2, Cl) functionalities, together with a lipophilic cyclopentyl ring, positions it as a versatile scaffold for fragment-based screening and lead optimization campaigns [1].

Why Generic Substitution Fails for (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol


The pyrazole scaffold exhibits pronounced sensitivity to regiochemistry and peripheral substituents; repositioning the hydroxymethyl group from the C3 to the C5 position yields the regioisomer (4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol (CAS 2101197-05-9)—an entity with an identical molecular formula and mass but a distinct SMILES fingerprint and divergent spatial orientation of the key hydrogen-bond donor . Similarly, the des-chloro analog (1-cyclopentyl-1H-pyrazol-3-yl)methanol (CAS 1260658-79-4) lacks the electron-withdrawing halogen that modulates ring electronics, metabolic stability, and halogen-bonding potential . Even the closely related 4-chloro-1-cyclopentyl-1H-pyrazole (CAS 1205839-54-8) truncates the C3 functional handle, eliminating the primary alcohol required for further synthetic elaboration . These structural nuances invalidate one-to-one substitution in structure–activity relationship (SAR) studies, patent exemplification, and chemical process development where precise atom connectivity determines biological readout and synthetic utility.

Quantitative Differentiation Evidence for (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol vs Closest Analogs


Regioisomeric Identity: C3- vs C5-Hydroxymethyl Pyrazole Differentiation

The target compound (4-chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol (CAS 2101199-63-5) is the C3-hydroxymethyl regioisomer, structurally distinct from (4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol (CAS 2101197-05-9) . Although both share the molecular formula C₉H₁₃ClN₂O and MW 200.67 g/mol, they are differentiated by their SMILES notation—OCC1=NN(C=C1Cl)C2CCCC2 (C3 isomer) vs OCC1=C(Cl)C=NN1C2CCCC2 (C5 isomer) . The C3–CH₂OH orientation places the H-bond donor distal to the chlorine atom, whereas the C5–CH₂OH orientation places it adjacent, altering the vector and accessibility of the hydroxyl group for derivatization and target engagement .

regioisomer medicinal chemistry SAR

Chlorine Substituent Effect: 4-Cl vs 4-H Pyrazole Differentiation

The 4-chloro substituent in the target compound is absent in the des-chloro analog (1-cyclopentyl-1H-pyrazol-3-yl)methanol (CAS 1260658-79-4) . The chlorine atom increases molecular weight by 34.45 g/mol (200.67 vs 166.22 g/mol) and alters the calculated partition coefficient: the 4-Cl pyrazole core (4-chloro-1-cyclopentyl-1H-pyrazole, CAS 1205839-54-8) has an XLogP3 of 2.0 , whereas the parent 1-cyclopentylpyrazole (CAS 62838-59-9) with MW 136.19 g/mol and no halogen is substantially less lipophilic . The chlorine also serves as a halogen-bond acceptor and a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) .

halogen bonding lipophilicity metabolic stability

Cyclopentyl vs Alternative N1-Substitution: Impact on Scaffold Lipophilicity and Steric Profile

The target compound bears an N1-cyclopentyl group (C₅H₉), which is a bulkier and more lipophilic substituent compared to common N1-methyl or N1-phenyl pyrazole analogs . The cyclopentyl- and cycloheptylpyrazole scaffold family has been claimed in patents by F. Hoffmann-La Roche AG for FXR modulation, indicating that the cycloalkyl N1-substitution confers privileged pharmacological properties [1]. Within the cyclopentyl series, the target compound’s MW of 200.67 g/mol falls within the optimal fragment range (MW < 300) while providing a higher carbon count (C9) than the simpler N1–H or N1-methyl variants, enhancing shape complementarity in hydrophobic binding pockets [2].

N1-substitution lipophilicity fragment-based drug design

Hydroxymethyl Synthetic Handle: C3-CH₂OH vs C3-Unsubstituted or C3-Carboxylic Acid Analogs

The primary alcohol (-CH₂OH) at the C3 position is a versatile synthetic handle that distinguishes this compound from the corresponding C3-unsubstituted analog 4-chloro-1-cyclopentyl-1H-pyrazole (CAS 1205839-54-8; MW 170.64 g/mol) and the C3-carboxylic acid analog 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid (CAS 1006493-95-3; MW 214.65 g/mol) . The -CH₂OH group can be oxidized to the aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement, or used directly in Mitsunobu reactions—offering three orthogonal diversification pathways absent in the C3-H analog .

synthetic intermediate functional group interconversion building block

Commercial Purity Specifications and Supply Availability

The target compound is commercially available from multiple independent suppliers with a standard catalog purity specification of ≥95% . This purity level matches or exceeds that of its closest commercially available regioisomer (4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol, also listed at 95%+ purity . In comparison, the des-chloro analog (1-cyclopentyl-1H-pyrazol-3-yl)methanol is also supplied at 95% purity, indicating that the introduction of the 4-chloro substituent does not compromise achievable purity in the commercial supply chain .

purity quality control supply chain

Recommended Application Scenarios for (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol Based on Differentiated Structural Features


Medicinal Chemistry: Fragment-Based Screening and Hit Expansion Libraries

The compound’s MW of 200.67 g/mol, presence of a hydrogen-bond donor (–CH₂OH), and lipophilic cyclopentyl group satisfy fragment library design criteria (MW < 300, cLogP < 3, ≤3 H-bond donors). Its 4-chloro substituent provides a vector for subsequent SAR exploration via cross-coupling, while the C3-hydroxymethyl handle enables rapid analog generation through esterification, etherification, or oxidation to the aldehyde/carboxylic acid .

Chemical Biology: Target Identification Probe Synthesis

The regioisomeric purity of the C3-hydroxymethyl isomer (CAS 2101199-63-5) ensures unambiguous structure–activity relationships when appended to photoaffinity labels or biotin tags. The cyclopentyl ring offers a three-dimensional topology preferred for selective protein–ligand interactions, as evidenced by the broader cyclopentylpyrazole patent landscape targeting FXR, calcium channels, and CDK2 [1].

Agrochemical Discovery: Pyrazole-Based Herbicide and Fungicide Scaffolds

Substituted pyrazoles are a privileged chemotype in agrochemical patents. The combination of a 4-chloro substituent (common in commercial herbicides) and a C3-hydroxymethyl handle for pro-pesticide derivatization positions this compound as an advanced intermediate for structure–activity profiling in crop protection research [2].

Process Chemistry: Late-Stage Functionalization Intermediate

The compound’s three synthetically orthogonal functional groups (C4–Cl for cross-coupling, C3–CH₂OH for oxidation/activation, and N1-cyclopentyl for steric tuning) enable divergent library synthesis from a single building block, reducing the number of synthetic steps and overall cost in lead optimization campaigns compared to procuring three separate scaffolds .

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